molecular formula C15H16N4O2 B11041439 3-(4-methoxyphenyl)-5-[5-(propan-2-yl)-1H-pyrazol-3-yl]-1,2,4-oxadiazole

3-(4-methoxyphenyl)-5-[5-(propan-2-yl)-1H-pyrazol-3-yl]-1,2,4-oxadiazole

Cat. No.: B11041439
M. Wt: 284.31 g/mol
InChI Key: YMAJUGZPKQBOLX-UHFFFAOYSA-N
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Description

4-[5-(3-ISOPROPYL-1H-PYRAZOL-5-YL)-1,2,4-OXADIAZOL-3-YL]PHENYL METHYL ETHER is a complex organic compound that features a pyrazole ring, an oxadiazole ring, and a phenyl group connected via a methyl ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(3-ISOPROPYL-1H-PYRAZOL-5-YL)-1,2,4-OXADIAZOL-3-YL]PHENYL METHYL ETHER typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and oxadiazole intermediates, followed by their coupling to form the final product. Common reagents used in these reactions include hydrazines, nitriles, and various catalysts to facilitate the formation of the heterocyclic rings.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[5-(3-ISOPROPYL-1H-PYRAZOL-5-YL)-1,2,4-OXADIAZOL-3-YL]PHENYL METHYL ETHER can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The phenyl group and other substituents can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the phenyl ring or other parts of the molecule.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activity.

    Industry: It may find use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 4-[5-(3-ISOPROPYL-1H-PYRAZOL-5-YL)-1,2,4-OXADIAZOL-3-YL]PHENYL METHYL ETHER exerts its effects is not well-documented. its structure suggests that it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions. The specific pathways involved would depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[5-(3-ISOPROPYL-1H-PYRAZOL-5-YL)-1,2,4-OXADIAZOL-3-YL]PHENYL METHYL ETHER is unique due to its combination of a pyrazole ring, an oxadiazole ring, and a phenyl group. This combination of structural features may confer unique reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C15H16N4O2

Molecular Weight

284.31 g/mol

IUPAC Name

3-(4-methoxyphenyl)-5-(5-propan-2-yl-1H-pyrazol-3-yl)-1,2,4-oxadiazole

InChI

InChI=1S/C15H16N4O2/c1-9(2)12-8-13(18-17-12)15-16-14(19-21-15)10-4-6-11(20-3)7-5-10/h4-9H,1-3H3,(H,17,18)

InChI Key

YMAJUGZPKQBOLX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=NN1)C2=NC(=NO2)C3=CC=C(C=C3)OC

Origin of Product

United States

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